2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-
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Overview
Description
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylaminoethyl group and an oxo group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- typically involves the reaction of 2-butenoic acid derivatives with dimethylaminoethylamine under specific conditions. One common method involves the use of ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a starting material. This compound can be synthesized through the esterification of 4-(dimethylamino)-2-oxobut-3-enoic acid with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, while the oxo group may participate in redox reactions. These interactions can modulate various cellular processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butyric acid: Similar in structure but lacks the oxo group.
2-Butenoic acid, 4,4-dimethoxy-, methyl ester: Contains methoxy groups instead of the dimethylaminoethyl group.
D,L-2-Amino-4-(2-aminoethoxy)-trans-but-3-enoic acid: Contains an aminoethoxy group instead of the dimethylaminoethyl group.
Uniqueness
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61638-95-7 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13) |
InChI Key |
NRHJXXYMYMZVMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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